3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one 3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 850781-75-8
VCID: VC7759687
InChI: InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26)
SMILES: CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C23H22N4O4S
Molecular Weight: 450.51

3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

CAS No.: 850781-75-8

Cat. No.: VC7759687

Molecular Formula: C23H22N4O4S

Molecular Weight: 450.51

* For research use only. Not for human or veterinary use.

3-(5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one - 850781-75-8

Specification

CAS No. 850781-75-8
Molecular Formula C23H22N4O4S
Molecular Weight 450.51
IUPAC Name 3-[5-(1,3-benzodioxol-5-ylmethylamino)-1,3,4-thiadiazol-2-yl]-7-(diethylamino)chromen-2-one
Standard InChI InChI=1S/C23H22N4O4S/c1-3-27(4-2)16-7-6-15-10-17(22(28)31-19(15)11-16)21-25-26-23(32-21)24-12-14-5-8-18-20(9-14)30-13-29-18/h5-11H,3-4,12-13H2,1-2H3,(H,24,26)
Standard InChI Key JJMNAEDINHRCHT-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC5=C(C=C4)OCO5

Introduction

Key Chemical Data:

PropertyValue
Molecular FormulaC22H22N4O4S
Molecular Weight~438.50 g/mol
Functional GroupsAmine, heterocyclic thiadiazole, chromenone
Structural HighlightsContains aromatic and heterocyclic systems

The combination of these elements suggests potential pharmacological applications due to their individual bioactive contributions.

Synthesis

The synthesis of the compound involves multi-step reactions utilizing commercially available precursors.

General Synthetic Pathway:

  • Formation of the Thiadiazole Core:

    • A condensation reaction between a thiourea derivative and hydrazine hydrate in the presence of a sulfur source (e.g., carbon disulfide) leads to the formation of the 1,3,4-thiadiazole ring.

    • This step is crucial for introducing the heterocyclic framework.

  • Attachment of Benzo[d]13dioxole Substituent:

    • The benzo[d] dioxole group is incorporated via nucleophilic substitution or reductive amination reactions.

  • Coupling with Chromen-2-one Derivative:

    • The final step involves coupling the thiadiazole intermediate with a chromen-2-one derivative under basic conditions to form the target molecule.

Reaction Conditions:

StepReagents/ConditionsYield (%)
Thiadiazole FormationThiourea, hydrazine hydrate, CS₂~70%
Benzo[d] dioxole AdditionBenzo[d] dioxole derivative~65%
Final CouplingChromenone derivative + Base (e.g., K₂CO₃)~75%

Spectroscopic Characterization

The compound's structure is confirmed using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Shows characteristic peaks for aromatic protons from the benzo[d] dioxole and chromenone systems.

    • ¹³C NMR: Confirms carbon environments in the thiadiazole and chromenone rings.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z438m/z \approx 438, consistent with its molecular weight.

  • Infrared Spectroscopy (IR):

    • Key absorptions include:

      • 3200\sim 3200 cm1^{-1}: N-H stretching.

      • 1600\sim 1600 cm1^{-1}: C=N stretching in thiadiazole.

      • 1700\sim 1700 cm1^{-1}: C=O stretching in chromenone.

Biological Significance

Preliminary studies suggest that this compound exhibits promising biological activities:

Potential Applications:

  • Antimicrobial Activity:

    • The thiadiazole ring is known to disrupt bacterial cell walls.

    • The benzo[d] dioxole group enhances lipophilicity, aiding membrane penetration.

  • Anti-inflammatory Properties:

    • Molecular docking studies indicate potential inhibition of enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways.

  • Fluorescent Probes:

    • The chromenone core imparts fluorescence properties, making it useful for imaging applications in biological systems.

Molecular Docking Studies

Computational studies have been conducted to evaluate its binding affinity with biological targets:

Target Enzyme/ProteinBinding Energy (kcal/mol)Inhibition Constant (KiK_i)
5-Lipoxygenase (5-LOX)−8.5~0.5 µM
DNA Topoisomerase II−7.8~0.8 µM

These results highlight its potential as a lead compound for drug development.

Future Research Suggestions:

  • Conduct in vitro and in vivo studies to validate its antimicrobial and anti-inflammatory effects.

  • Explore modifications to enhance solubility and bioavailability.

  • Investigate its use as a fluorescent probe in cellular imaging.

This compound represents an exciting avenue for further exploration in medicinal chemistry and related fields.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator